![molecular formula C20H18F3N3OS B2882433 6-甲基-2-{4-[3-(三氟甲基)苯甲酰]哌嗪-1-基}-1,3-苯并噻唑 CAS No. 897466-59-0](/img/structure/B2882433.png)
6-甲基-2-{4-[3-(三氟甲基)苯甲酰]哌嗪-1-基}-1,3-苯并噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a piperazine ring, and a trifluoromethyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-component reactions . For example, trifluoromethyl-1,2,4-triazoles can be synthesized using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a piperazine ring, and a trifluoromethyl group . The exact structure would need to be determined through techniques such as NMR spectroscopy .科学研究应用
合成和生物学评估
凋亡剂: 与苯并噻唑连接的新型异恶唑啉已被合成,在哺乳动物癌细胞中显示出有效的细胞毒性和抗肿瘤活性,表明它们可用作凋亡剂 (Byrappa 等人,2017)。
抗结核活性: 已经合成并评估了各种苯并噻唑衍生物对结核分枝杆菌的抗结核活性,一些化合物表现出显着的最小抑菌浓度 (MIC) 值,表明它们具有作为抗结核剂的潜力 (Naidu 等人,2016)。
抗菌活性: 已经开发并筛选了包括苯并噻唑类似物在内的新型吡啶衍生物的抗菌活性,对细菌和真菌显示出可变且适度的有效性,突出了它们作为抗菌剂的潜力 (Patel 等人,2011)。
抗癌和抗炎活性
抗乳腺癌活性: 苯并噻唑和苯并恶唑衍生物已被合成并评估了对人乳腺癌细胞系的抗肿瘤活性,一些化合物表现出有效的抑制活性,表明它们在乳腺癌治疗中的潜力 (Abdelgawad 等人,2013)。
抗炎活性: 已经合成并评估了一组具有苯并噻唑和哌嗪的新型化合物,在体外和体内模型中显示出显着的效果,表明它们可用作抗炎剂 (Ahmed 等人,2017)。
缓蚀和血管生成抑制作用
缓蚀: 苯并噻唑衍生物已被研究其在酸性环境中对钢材的缓蚀作用,研究结果表明这些化合物提供了稳定性和高效率,可能用作缓蚀剂 (Hu 等人,2016)。
癌症中的血管生成抑制作用: 已经合成并显示出抑制血管生成(肿瘤生长的关键因素)的新型苯并噻唑-哌嗪类似物,通过体外和体内研究,表明它们在通过靶向新血管生成来癌症治疗中的潜在作用 (Al‐Ghorbani 等人,2016)。
未来方向
属性
IUPAC Name |
[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-13-5-6-16-17(11-13)28-19(24-16)26-9-7-25(8-10-26)18(27)14-3-2-4-15(12-14)20(21,22)23/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVURZHFXUZWPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。